3-(2-Thienyl)butanoic acid
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Overview
Description
3-(Thiophen-2-yl)butanoic acid: is an organic compound with the molecular formula C₈H₁₀O₂S. It features a thiophene ring, a five-membered ring containing sulfur, attached to a butanoic acid chain. This compound is part of the thiophene family, known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(thiophen-2-yl)butanoic acid typically involves the reaction of thiophene derivatives with butanoic acid precursors. One common method is the condensation reaction between thiophene-2-carboxaldehyde and malonic acid in the presence of a base, followed by decarboxylation .
Industrial Production Methods: Industrial production of 3-(thiophen-2-yl)butanoic acid may involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(Thiophen-2-yl)butanoic acid can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Functionalized thiophene derivatives.
Scientific Research Applications
Chemistry: 3-(Thiophen-2-yl)butanoic acid is used as a building block in organic synthesis, particularly in the creation of more complex thiophene derivatives .
Biology and Medicine: Thiophene derivatives, including 3-(thiophen-2-yl)butanoic acid, have shown potential in medicinal chemistry for their anti-inflammatory, antimicrobial, and anticancer properties .
Industry: In industrial applications, thiophene derivatives are used as corrosion inhibitors, in the fabrication of organic semiconductors, and in the production of organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 3-(thiophen-2-yl)butanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- Thiophene-2-carboxylic acid
- 2-(Thiophen-2-yl)acetic acid
- 3-(Thiophen-2-yl)propanoic acid
Comparison: 3-(Thiophen-2-yl)butanoic acid is unique due to its specific butanoic acid chain, which imparts distinct chemical and physical properties. Compared to thiophene-2-carboxylic acid, it has a longer carbon chain, affecting its solubility and reactivity.
Properties
Molecular Formula |
C8H10O2S |
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Molecular Weight |
170.23 g/mol |
IUPAC Name |
3-thiophen-2-ylbutanoic acid |
InChI |
InChI=1S/C8H10O2S/c1-6(5-8(9)10)7-3-2-4-11-7/h2-4,6H,5H2,1H3,(H,9,10) |
InChI Key |
VWMZCEMRLKMQKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)C1=CC=CS1 |
Origin of Product |
United States |
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